

Crystal Structure Analysis of Benzhydrol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of **benzhydrol** (diphenylmethanol), a key intermediate in the synthesis of various pharmaceuticals and fragrances. This document details the crystallographic properties of **benzhydrol**, outlines the experimental procedures for its structural determination, and presents a logical workflow for its analysis.

Introduction

Benzhydrol, with the chemical formula (C₆H₅)₂CHOH, is a secondary alcohol that serves as a versatile precursor in organic synthesis. Its molecular structure and crystalline arrangement are of significant interest for understanding its reactivity, stability, and solid-state properties, which are crucial for drug development and materials science. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids like **benzhydrol**, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data of Benzhydrol

The crystallographic data presented below corresponds to a polymorph of **benzhydrol** grown by the slow evaporation solution technique. This data provides fundamental information about the geometry and symmetry of the crystal lattice.



Table 1: Crystal Data and Structure Refinement for Benzhydrol



Empirical formula C13H12O Formula weight 184.23 Temperature 293(2) K Wavelength 1.54060 Å Crystal system Orthorhombic Space group Pca21 Unit cell dimensions ————————————————————————————————————	Parameter	Value
Temperature 293(2) K Wavelength 1.54060 Å Crystal system Orthorhombic Space group Pca21 Unit cell dimensions 18.649(5) Å a 18.649(5) Å b 5.954(2) Å c 9.043(3) Å α 90° β 90° γ 90° Volume 1004.5(6) ų Z 4 Calculated density 1.217 Mg/m³ Absorption coefficient 0.613 mm⁻¹ F(000) 392 Data collection Bruker AXS D8 QUEST Radiation source CuKα radiation Theta range for data collection 4.73 to 68.48°	Empirical formula	C13H12O
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F(000)392Data collectionBruker AXS D8 QUESTRadiation sourceCuKα radiationTheta range for data collection4.73 to 68.48°	Calculated density	1.217 Mg/m³
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Diffractometer Bruker AXS D8 QUEST Radiation source CuKα radiation Theta range for data collection 4.73 to 68.48°	F(000)	392
Radiation source CuKα radiation Theta range for data collection 4.73 to 68.48°	Data collection	
Theta range for data collection 4.73 to 68.48°	Diffractometer	Bruker AXS D8 QUEST
	Radiation source	CuKα radiation
Index ranges -22<=h<=22, -7<=k<=7, -10<=l<=10	Theta range for data collection	4.73 to 68.48°
	Index ranges	-22<=h<=22, -7<=k<=7, -10<=l<=10



Reflections collected	9108
Independent reflections	1834 [R(int) = 0.0341]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1834 / 1 / 128
Goodness-of-fit on F ²	1.077
Final R indices [I>2sigma(I)]	R1 = 0.0347, wR2 = 0.0911
R indices (all data)	R1 = 0.0363, wR2 = 0.0927
Largest diff. peak and hole	0.131 and -0.135 e.Å ⁻³

Experimental Protocols Single Crystal Growth of Benzhydrol

High-quality single crystals of **benzhydrol** suitable for X-ray diffraction can be grown using the slow evaporation solution technique.

Materials and Equipment:

- Benzhydrol (high purity)
- Acetone (analytical grade)
- Beaker
- · Magnetic stirrer and stir bar
- · Hot plate
- Crystallization dish with a loose-fitting cover

Procedure:



- A supersaturated solution of benzhydrol is prepared by dissolving the compound in acetone
 at a slightly elevated temperature with continuous stirring.
- The solution is then filtered to remove any insoluble impurities.
- The clear solution is transferred to a crystallization dish.
- The dish is covered loosely to allow for slow evaporation of the solvent at room temperature.
- The setup is kept in a vibration-free environment to promote the growth of large, well-defined crystals.
- Over a period of several days to weeks, as the solvent evaporates, the solution becomes more concentrated, leading to the formation of single crystals.
- Once crystals of suitable size (typically 0.1-0.3 mm in all dimensions) are formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Data Collection:

- A suitable single crystal of benzhydrol is selected and mounted on a goniometer head.
- The crystal is placed on the diffractometer (e.g., Bruker AXS D8 QUEST) equipped with a radiation source (e.g., CuK α radiation, λ = 1.54060 Å).
- The data collection is performed at a controlled temperature (e.g., 293 K) to minimize thermal vibrations of the atoms.
- The diffractometer collects a series of diffraction patterns by rotating the crystal through a range of angles.

Structure Solution and Refinement:

 The collected diffraction data is processed to determine the unit cell parameters and space group.

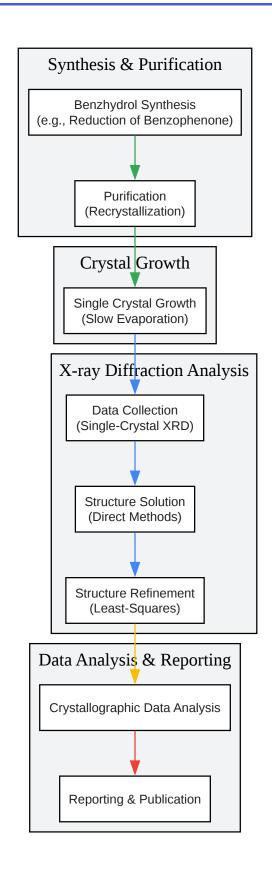


- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
- The structural model is then refined using a full-matrix least-squares method on F². This process iteratively adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated by checking various crystallographic parameters, such as the R-factors and the goodness-of-fit.

Workflow for Benzhydrol Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of **benzhydrol** to its comprehensive crystal structure analysis.





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